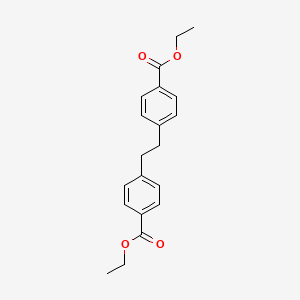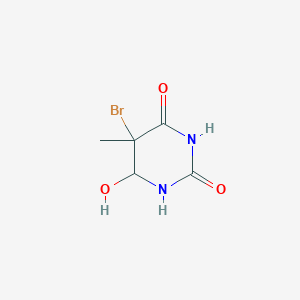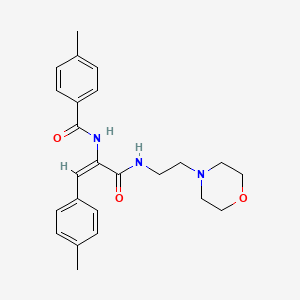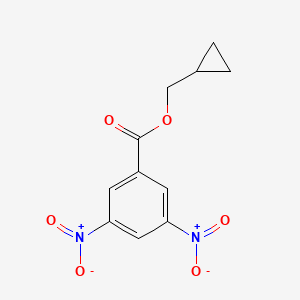
2,3-Dibromo-1,4-dichlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-1,4-dichlorobutane is an organic compound with the molecular formula C₄H₆Br₂Cl₂ and a molecular weight of 284.804 g/mol . It is a halogenated derivative of butane, featuring two bromine atoms and two chlorine atoms attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1,4-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the bromination and chlorination of butane in the presence of halogenating agents such as bromine (Br₂) and chlorine (Cl₂). The reaction typically occurs under controlled conditions to ensure selective halogenation at the desired positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in reactors where butane is exposed to bromine and chlorine gases under specific temperature and pressure conditions. The reaction is monitored to achieve high yields and purity of the desired product .
化学反应分析
Types of Reactions
2,3-Dibromo-1,4-dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under strong base conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Elimination Products: The major products of elimination reactions are alkenes and alkynes.
科学研究应用
2,3-Dibromo-1,4-dichlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine functionalities into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
作用机制
The mechanism of action of 2,3-Dibromo-1,4-dichlorobutane involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
相似化合物的比较
Similar Compounds
2,3-Dichlorobutane: Similar in structure but lacks bromine atoms.
1,4-Dibromobutane: Contains bromine atoms but lacks chlorine atoms.
2,3-Dibromobutane: Contains bromine atoms but lacks chlorine atoms.
Uniqueness
2,3-Dibromo-1,4-dichlorobutane is unique due to the presence of both bromine and chlorine atoms on the butane backbone. This dual halogenation provides distinct reactivity and makes it a valuable compound for various synthetic applications .
属性
CAS 编号 |
4911-46-0 |
|---|---|
分子式 |
C4H6Br2Cl2 |
分子量 |
284.80 g/mol |
IUPAC 名称 |
2,3-dibromo-1,4-dichlorobutane |
InChI |
InChI=1S/C4H6Br2Cl2/c5-3(1-7)4(6)2-8/h3-4H,1-2H2 |
InChI 键 |
FPPZFTLHBVZMCA-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(CCl)Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)

![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)
![5-(2-bromophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969910.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11969922.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11969936.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969937.png)


![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B11969950.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11969958.png)
![4-{[(E)-pyridin-2-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969971.png)

